Structural Differentiation from the Des-Benzyl Analog 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 765921-46-8)
The target compound differs from its closest analog, 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 765921-46-8), by the presence of a benzyl group at the N1 position of the imidazole core instead of a second phenyl group . This results in distinct physiochemical properties critical for procurement and assay design. The target compound's molecular formula is C22H20N4O2S (404.5 g/mol) compared to the analog's C21H18N4O2S (390.46 g/mol) . This structural divergence influences lipophilicity and molecular shape, which are fundamental determinants of target binding and selectivity in the imidazole thioacetanilide series. Studies on HIV-1 reverse transcriptase inhibitors within this chemotype have established that N1-substitution on the imidazole ring is a critical determinant of inhibitory potency and cytotoxicity . Specifically, increasing steric bulk and lipophilicity at the N1 position via benzyl substitution was shown to modulate both the enzyme inhibition constant and the selectivity index .
| Evidence Dimension | Molecular Structure & Physiochemical Properties |
|---|---|
| Target Compound Data | C22H20N4O2S; MW = 404.5 g/mol; N1-substituent = benzyl |
| Comparator Or Baseline | 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 765921-46-8); C21H18N4O2S; MW = 390.46 g/mol; N1-substituent = phenyl |
| Quantified Difference | MW difference = +14.04 g/mol; elemental composition differs by -CH2- due to benzyl vs. phenyl |
| Conditions | Standard chemical characterization |
Why This Matters
For a procurement scientist, verifying the N1-substituent is essential as it directly determines which SAR landscape the compound probes, and ordering the des-benzyl analog by mistake will confound SAR interpretation and lead to wasted assay resources.
- [1] Zhan, P., et al. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 2009, 17(4), 1546-1554. View Source
